Diphosphonopentaosylceramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-510929 is a synthetic organic compound that functions as a dual agonist for peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma . These receptors are part of the nuclear hormone receptor family and play crucial roles in the regulation of glucose and lipid homeostasis . LY-510929 was initially developed by Eli Lilly & Co. for the treatment of metabolic disorders such as type 2 diabetes mellitus and dyslipidemia .
Preparation Methods
The synthesis of LY-510929 involves multiple steps, starting with the preparation of the core structure, which includes a thiophene ring and an oxazole ring . The synthetic route typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the oxazole ring: This involves the cyclization of a suitable precursor, often using a dehydrating agent.
Coupling of the thiophene and oxazole rings: This step involves the use of coupling reagents such as palladium catalysts to form the desired product.
Final modifications:
Industrial production methods for LY-510929 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
LY-510929 undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl rings in LY-510929 can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY-510929 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders . Some of its key scientific research applications include:
Mechanism of Action
LY-510929 exerts its effects by binding to and activating peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma . These receptors regulate the expression of genes involved in glucose and lipid metabolism. Activation of peroxisome proliferator-activated receptor alpha leads to increased fatty acid oxidation and reduced triglyceride levels, while activation of peroxisome proliferator-activated receptor gamma improves insulin sensitivity and glucose uptake . The molecular targets and pathways involved include genes related to lipid metabolism, glucose homeostasis, and inflammation .
Comparison with Similar Compounds
LY-510929 is unique in its dual agonist activity for both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma . Similar compounds include:
Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist used for the treatment of type 2 diabetes mellitus.
Fenofibrate: A peroxisome proliferator-activated receptor alpha agonist used for the treatment of dyslipidemia.
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used for the treatment of type 2 diabetes mellitus.
Compared to these compounds, LY-510929 offers the advantage of targeting both receptors simultaneously, potentially providing superior therapeutic benefits in the management of metabolic disorders .
Properties
CAS No. |
103147-89-3 |
---|---|
Molecular Formula |
C71H134N4O32P2 |
Molecular Weight |
1617.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(2S,3R,5S,6R)-4-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[2-aminoethyl(hydroxy)phosphoryl]oxymethyl]-2-[(2R,3S,4R,5R,6R)-6-[(E,2R,3S)-2-(heptadecanoylamino)-3-hydroxyheptadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy-(2-aminoethyl)phosphinic acid |
InChI |
InChI=1S/C71H134N4O32P2/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-51(81)75-44(45(80)31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-96-68-60(89)58(87)62(48(39-78)101-68)104-71-66(107-69-59(88)57(86)53(82)49(102-69)41-97-108(91,92)35-33-72)65(56(85)50(103-71)42-98-109(93,94)36-34-73)106-67-52(74-43(3)79)63(54(83)46(37-76)99-67)105-70-61(90)64(95-4)55(84)47(38-77)100-70/h29,31,44-50,52-71,76-78,80,82-90H,5-28,30,32-42,72-73H2,1-4H3,(H,74,79)(H,75,81)(H,91,92)(H,93,94)/b31-29+/t44-,45+,46-,47-,48-,49-,50-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64+,65?,66-,67-,68-,69-,70+,71+/m1/s1 |
InChI Key |
HYDZKGRJVPUAIP-ZKFCQCNZSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H](C([C@H]([C@H](O2)COP(=O)(CCN)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)OC)O)NC(=O)C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)COP(=O)(CCN)O)O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O |
Synonyms |
3-OMeGal 1-3GalNAc 1-3(6'-O-(2-aminoethylphosphonyl)Gal 1-2)(2-aminoethylphosphonyl-6)Gal 1-4Glc 1-1Cer aminophosphonoglycophospholipid SGL II bis(2-aminoethylphosphono)pentaoside diphosphonopentaosylceramide SGL-II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.